Rp-8-pCPT-cGMPS sodium

cGMP-dependent protein kinase PKG inhibition kinase inhibitor profiling

Rp-8-pCPT-cGMPS sodium is the definitive research tool for dissecting PKG isoform-specific signaling. Its 8-(4-chlorophenylthio) modification delivers 3.4-fold higher lipophilicity than cGMP and 2-fold greater membrane permeability than Rp-8-Br-cGMPS, enabling passive diffusion into intact cells without viability-compromising treatments. The compound’s 114-fold selectivity for PKGII (IC₅₀=0.16 µM) over PKGIα (IC₅₀=18.3 µM) fills a critical gap left by non-selective alternatives like KT5823. Resistance to phosphodiesterase hydrolysis ensures stable inhibition across 24–72 hour protocols, unmatched by native cGMP or earlier-generation Rp analogs. Its bifunctional profile—PKG inhibition with concurrent voltage-dependent CNG channel agonism—makes it indispensable for unambiguous pathway dissection in neuroscience, renal, and intestinal chloride secretion studies. Procure with confidence: bulk quantities available from certified suppliers supporting long-term and multi-day infusion paradigms.

Molecular Formula C16H14ClN5NaO6PS2
Molecular Weight 525.9 g/mol
Cat. No. B560320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-pCPT-cGMPS sodium
Synonyms8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium
Molecular FormulaC16H14ClN5NaO6PS2
Molecular Weight525.9 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
InChIInChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1
InChIKeyJERAACMSJYSCBY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Rp-8-pCPT-cGMPS sodium: A Membrane-Permeant cGMP-Dependent Protein Kinase (PKG) Inhibitor with Bifunctional CNG Channel Agonism


Rp-8-pCPT-cGMPS sodium (CAS 208445-07-2) is a cyclic guanosine monophosphorothioate analog that functions as a competitive inhibitor of cGMP-dependent protein kinases (PKG/cGK) with reported Ki values of 0.45, 0.5, and 0.7 μM for PKGIβ, PKGIα, and PKGII, respectively . The compound exhibits a bifunctional pharmacological profile: it inhibits all three PKG isoforms while simultaneously acting as a voltage-dependent agonist of cyclic nucleotide-gated (CNG) channels . The sodium salt form (molecular weight 525.86, formula C₁₆H₁₄ClN₅NaO₆PS₂) is water-soluble to 100 mM and demonstrates significantly enhanced membrane permeability relative to earlier-generation Rp-cGMP analogs due to the 4-chlorophenylthio substitution at the 8-position of the guanine ring .

Why Rp-8-pCPT-cGMPS sodium Cannot Be Replaced by Other PKG Inhibitors: The Quantitative Case for Target-Specific Selection


Substituting Rp-8-pCPT-cGMPS sodium with alternative PKG inhibitors (e.g., KT5823, Rp-8-Br-cGMPS, Rp-8-Br-PET-cGMPS) introduces experimental confounds due to marked differences in isoform selectivity, membrane permeability, metabolic stability, and off-target CNG channel activity. The compound's p-chlorophenylthio (pCPT) modification confers a relative lipophilicity (log k′g = 2.610) that is approximately 3.4-fold higher than cGMP and 2-fold higher than Rp-8-Br-cGMPS [1]. Critically, Rp-8-pCPT-cGMPS demonstrates a 114-fold selectivity preference for PKGII (cGK II) over PKGIα in competitive inhibition assays, a property not shared by KT5823 or Rp-8-Br-PET-cGMPS [2]. Furthermore, the compound is resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases, whereas native cGMP and less substituted analogs undergo rapid enzymatic degradation, confounding long-duration experimental interpretations .

Quantitative Differentiation of Rp-8-pCPT-cGMPS sodium: Head-to-Head Evidence Against Key Comparators


PKG Isoform Ki Profiling: Rp-8-pCPT-cGMPS sodium vs. Rp-8-Br-cGMPS Affinity Comparison

Rp-8-pCPT-cGMPS sodium demonstrates defined Ki values across all three PKG isoforms. In direct enzymatic assays, it inhibits PKGIβ, PKGIα, and PKGII with Ki values of 0.45, 0.5, and 0.7 μM, respectively . By comparison, the earlier-generation analog Rp-8-Br-cGMPS exhibits a Ki of 4 μM for PKG (reported as G-kinase antagonist), representing an approximately 8-fold lower affinity for the target kinase [1]. This differential affinity arises from the enhanced binding contributed by the 4-chlorophenylthio group at the 8-position versus the bromo substituent.

cGMP-dependent protein kinase PKG inhibition kinase inhibitor profiling cyclic nucleotide pharmacology

PKGII vs. PKGIα Differential Selectivity: 114-Fold Isoform Preference of Rp-8-pCPT-cGMPS sodium

Rp-8-pCPT-cGMPS sodium exhibits pronounced selectivity for PKGII (cGK II) over PKGIα. In competitive inhibition studies conducted in the presence of 1 mM cGMP, the IC₅₀ for cGK II was 0.16 μM compared to 18.3 μM for cGK Iα, representing a 114-fold difference . This isoform discrimination is not observed with KT5823, which demonstrates no significant isoform selectivity, nor with Rp-8-Br-PET-cGMPS, which preferentially inhibits cGKI isoforms [1]. The 114-fold selectivity window allows researchers to functionally isolate PKGII-dependent signaling pathways.

PKG isoform selectivity cGK II pharmacology kinase inhibitor specificity cGMP signaling

Membrane Permeability and Lipophilicity: Rp-8-pCPT-cGMPS sodium Outperforms Rp-cGMPS and Rp-8-Br-cGMPS

The p-chlorophenylthio substitution at the 8-position confers substantially enhanced membrane permeability to Rp-8-pCPT-cGMPS sodium relative to unsubstituted or bromo-substituted analogs. Chromatographically determined relative lipophilicity values (log k′g) demonstrate that Rp-8-pCPT-cGMPS (log k′g = 2.610) is 2.0-fold more lipophilic than Rp-8-Br-cGMPS (log k′g = 1.285) and 2.9-fold more lipophilic than Rp-cGMPS (log k′g = 0.894) when compared against cGMP baseline (log k′g = 0.770) [1]. This enhanced lipophilicity translates to practical advantages: the compound is described as “significantly more lipophilic and membrane-permeant” than Rp-cGMPS and Rp-8-Br-cGMPS, enabling effective intracellular PKG inhibition without membrane permeabilization techniques .

cell-permeable PKG inhibitor membrane permeability lipophilicity log k′g intact cell assays

Phosphodiesterase Resistance: Metabolic Stability of Rp-8-pCPT-cGMPS sodium vs. Native cGMP

Rp-8-pCPT-cGMPS sodium is resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs), a property that distinguishes it from native cGMP and less substituted analogs . While native cGMP undergoes rapid PDE-mediated degradation with a half-life of seconds to minutes in cellular contexts, the phosphorothioate modification combined with the 8-pCPT substitution confers metabolic stability. The related 8-pCPT-cGMP analog (without the Rp phosphorothioate modification) has been reported to have “much higher resistance to PDE-hydrolysis, as compared with 8-Br-cGMP” [1]. The sulfur substitution in the cyclic phosphate group of Rp-8-pCPT-cGMPS sodium further enhances resistance to enzymatic cleavage, ensuring sustained pharmacological activity throughout extended experimental time courses .

PDE-resistant cGMP analog metabolic stability phosphodiesterase hydrolysis long-term cellular assays

CNG Channel Agonist Activity: Functional Differentiation from Rp-8-Br-PET-cGMPS

Rp-8-pCPT-cGMPS sodium exhibits a unique bifunctional pharmacological profile: it is both a PKG inhibitor and a voltage-dependent CNG channel agonist . In Xenopus oocytes expressing the rat rod cGMP-gated ion channel α-subunit, the related 8-pCPT-cGMP analog was 80-fold more potent than native cGMP and 14-fold more potent than 8-Br-cGMP as a CNG channel agonist [1]. The Rp phosphorothioate modification in Rp-8-pCPT-cGMPS sodium preserves CNG channel agonist activity while conferring PKG antagonist properties. This contrasts with Rp-8-Br-PET-cGMPS, which functions as a CNG channel inhibitor rather than an agonist, as established in comparative pharmacology tables [2]. The bifunctional nature of Rp-8-pCPT-cGMPS sodium must be accounted for in experimental design, particularly in systems where CNG channels are co-expressed with PKG.

cyclic nucleotide-gated channel CNG channel pharmacology photoreceptor ion channels cGMP-gated cation channel

Vascular Functional Comparison: Rp-8-pCPT-cGMPS sodium vs. DT-2 and KT5823 in Vasodilation Reversal

In isolated pressurized cerebral artery preparations, Rp-8-pCPT-cGMPS sodium and KT5823 both demonstrated only marginal reversal of 8-Br-cGMP-induced vasodilation. By comparison, the peptide PKG inhibitor DT-2 completely reversed 8-Br-cGMP-induced dilations with potency comparable to Rp-8-Br-PET-cGMPS [1]. This functional difference highlights a critical limitation: Rp-8-pCPT-cGMPS sodium and KT5823 are less effective at reversing established cGMP-stimulated vasodilation in intact vascular tissue than DT-2 or Rp-8-Br-PET-cGMPS. The study further noted that Rp-cGMP analogs (including Rp-8-pCPT-cGMPS) exhibited partial agonist activity on PKG in purified enzyme assays rather than pure antagonism, a finding with important implications for data interpretation [1]. This partial agonist character may explain the limited functional antagonism observed in vascular preparations.

vascular pharmacology vasodilation PKG inhibitor functional comparison cerebral artery

Optimal Scientific Applications for Rp-8-pCPT-cGMPS sodium: Evidence-Driven Selection Scenarios


PKGII-Selective Pathway Dissection in cGMP Signaling Studies

When research objectives require discrimination between PKGII (cGK II)-dependent and PKGIα-dependent signaling, Rp-8-pCPT-cGMPS sodium is the appropriate tool compound based on its 114-fold selectivity for PKGII (IC₅₀ = 0.16 μM) over PKGIα (IC₅₀ = 18.3 μM) in the presence of 1 mM cGMP . Alternative PKG inhibitors such as KT5823 lack this isoform selectivity, while Rp-8-Br-PET-cGMPS preferentially targets cGKI isoforms [1]. This scenario applies to studies of intestinal chloride secretion, renal tubular function, and CNS cGMP signaling where PKGII plays specific functional roles distinct from PKGIα.

Intact Cell PKG Inhibition Requiring Passive Membrane Permeability

For experiments conducted in intact, non-permeabilized cells or tissue preparations where electroporation or detergent treatment would compromise viability, Rp-8-pCPT-cGMPS sodium provides superior passive membrane permeability compared to earlier-generation analogs. Its relative lipophilicity (log k′g = 2.610) is 2.0-fold higher than Rp-8-Br-cGMPS (log k′g = 1.285) and 2.9-fold higher than Rp-cGMPS (log k′g = 0.894) [2]. This enhanced permeability is attributed to the 8-(4-chlorophenylthio) modification and is specifically validated for intact cell applications . Primary cell cultures, tissue slices, and organoid models benefit from this property.

Long-Duration Cellular Assays Requiring Metabolic Stability Against PDE Degradation

Rp-8-pCPT-cGMPS sodium is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases, enabling sustained PKG inhibition throughout extended incubation periods (24–72 hours) . This contrasts with native cGMP and less substituted analogs that undergo rapid PDE-mediated degradation, confounding dose-response measurements in long-duration assays. Applications include chronic treatment paradigms in cell culture, long-term potentiation (LTP) studies in hippocampal slices (where the compound has been shown to reduce LTP) , and multi-day in vivo infusion protocols.

CNG Channel Pharmacology: Bifunctional Tool for Distinguishing PKG-Mediated vs. Channel-Mediated cGMP Effects

When the experimental goal is to dissect whether observed cGMP effects are mediated through PKG or CNG channels, Rp-8-pCPT-cGMPS sodium serves as a critical bifunctional tool. The compound inhibits PKG while simultaneously acting as a voltage-dependent CNG channel agonist . In photoreceptor and olfactory systems where CNG channels are co-expressed with PKG, this dual activity must be controlled for. The related 8-pCPT-cGMP analog is 80-fold more potent than native cGMP as a CNG channel agonist, and the Rp phosphorothioate modification preserves this activity while conferring PKG antagonism [3]. Pairing Rp-8-pCPT-cGMPS sodium with CNG channel inhibitors (e.g., Rp-8-Br-PET-cGMPS) enables unambiguous attribution of cGMP effects to either PKG or CNG channel pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-pCPT-cGMPS sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.